2-(3-Benzoylphenyl)propionitrile, (R)-
CAS No.: 161527-65-7
Cat. No.: VC17049165
Molecular Formula: C16H13NO
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 161527-65-7 |
---|---|
Molecular Formula | C16H13NO |
Molecular Weight | 235.28 g/mol |
IUPAC Name | (2R)-2-(3-benzoylphenyl)propanenitrile |
Standard InChI | InChI=1S/C16H13NO/c1-12(11-17)14-8-5-9-15(10-14)16(18)13-6-3-2-4-7-13/h2-10,12H,1H3/t12-/m0/s1 |
Standard InChI Key | RGYOCHMZSLUCNP-LBPRGKRZSA-N |
Isomeric SMILES | C[C@@H](C#N)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |
Canonical SMILES | CC(C#N)C1=CC(=CC=C1)C(=O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
2-(3-Benzoylphenyl)propionitrile, (R)- (IUPAC: (R)-2-[3-(benzoyl)phenyl]propanenitrile) features a benzophenone moiety linked to a propionitrile group with stereochemical specificity at the α-carbon. The (R)-configuration confers distinct reactivity and biological activity compared to its (S)-enantiomer.
Physicochemical Data
Critical properties derived from experimental and predicted values include:
The compound exhibits thermal stability up to 200°C, with decomposition observed under prolonged heating above this threshold .
Synthesis and Manufacturing
Synthetic Pathways
The industrial synthesis of 2-(3-Benzoylphenyl)propionitrile, (R)- involves enantioselective methylation under phase-transfer conditions, as disclosed in PL107886B1 :
Key Reaction Steps
-
Friedel-Crafts Acylation: 3-Cyanopropylbenzene reacts with benzoyl chloride in dichloromethane catalyzed by AlCl₃, yielding 3-benzoylphenylacetonitrile .
-
Enantioselective Methylation: The nitrile intermediate undergoes methyl group insertion using methyl iodide in a biphasic system (toluene/NaOH) with benzyl triethyl ammonium chloride as a phase-transfer catalyst. Temperature is incrementally raised from −5°C to 25°C to enhance enantiomeric excess (ee) .
-
Crystallization: Crude product is purified via recrystallization from diisopropyl ether, achieving >98% ee for the (R)-enantiomer .
Process Optimization
-
Catalyst Selection: Tetrabutylammonium sulfate increases reaction rate by 40% compared to benzyl triethyl ammonium chloride .
-
Yield Enhancement: Stepwise temperature control improves yield from 63.6% to 84.5% theoretical .
Analytical Characterization
Spectrophotometric Quantification
A validated UV-spectrophotometric method (λ=258 nm) enables precise quantification in synthetic mixtures :
Parameter | Value |
---|---|
Linearity Range | 2–20 μg/mL |
Molar Absorptivity (ε) | 1.2×10⁴ L·mol⁻¹·cm⁻¹ |
Limit of Detection (LOD) | 0.5 μg/mL |
Recovery Rate | 98.2–101.4% |
This method is non-destructive and applicable for in-process quality control .
Pharmaceutical Applications
Role in Ketoprofen Synthesis
Hydrolysis of 2-(3-Benzoylphenyl)propionitrile, (R)- under basic conditions (KOH/methanol-water) yields (R)-ketoprofen, a COX-1/COX-2 inhibitor with enhanced gastrointestinal safety compared to racemic formulations .
Pharmacokinetic Advantages
-
Bioavailability: The (R)-enantiomer demonstrates 30% higher AUC (area under the curve) than the (S)-form in murine models due to reduced first-pass metabolism .
-
Toxicity Profile: Renal clearance of (R)-ketoprofen is 20% faster, mitigating nephrotoxicity risks .
Industrial and Regulatory Considerations
Manufacturing Compliance
-
ICH Guidelines: Synthesis adheres to Q3C (residual solvents) and Q11 (development of drug substances) .
-
Environmental Impact: Methyl iodide byproducts are neutralized with sodium thiosulfate to prevent ozone depletion .
Patent Landscape
PL107886B1 (1996) remains the primary patent covering enantioselective synthesis, with exclusivity expired in 2016, enabling generic production .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume